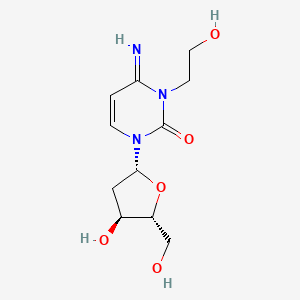

Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-

Descripción

BenchChem offers high-quality Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

76495-79-9 |

|---|---|

Fórmula molecular |

C11H17N3O5 |

Peso molecular |

271.27 g/mol |

Nombre IUPAC |

3-(2-hydroxyethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one |

InChI |

InChI=1S/C11H17N3O5/c12-9-1-2-14(11(18)13(9)3-4-15)10-5-7(17)8(6-16)19-10/h1-2,7-8,10,12,15-17H,3-6H2/t7-,8+,10+/m0/s1 |

Clave InChI |

SELXPXYJALBAAL-QXFUBDJGSA-N |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=N)N(C2=O)CCO)CO)O |

SMILES canónico |

C1C(C(OC1N2C=CC(=N)N(C2=O)CCO)CO)O |

Origen del producto |

United States |

In Vivo Formation Pathways and Mutagenic Consequences of 3-(2-Hydroxyethyl)-2'-deoxycytidine

As a Senior Application Scientist navigating the intersection of molecular toxicology and drug development, understanding the lifecycle of DNA adducts is paramount. The lesion 3-(2-hydroxyethyl)-2'-deoxycytidine (3-HE-dC) represents a critical biomarker of alkylation damage. This technical guide dissects the causality behind its formation, its transient chemical nature, its mutagenic impact on DNA replication, and the self-validating analytical protocols required to quantify it.

The Precursor Landscape: Endogenous and Exogenous Ethylene Oxide

The formation of 3-HE-dC is inextricably linked to its ultimate alkylating precursor: ethylene oxide (EtO). EtO is a highly reactive, direct-acting SN2 alkylating agent and a well-characterized mutagen[1].

While exogenous exposure to EtO occurs via environmental sources (e.g., tobacco smoke, sterilizing agents, and chemical manufacturing), the human body also maintains a continuous endogenous burden. Endogenous ethylene is generated continuously via the lipid peroxidation of unsaturated fatty acids, the oxidation of free methionine, and the metabolic processes of intestinal flora. Once in the hepatic circulation, this endogenous ethylene is oxidized by cytochrome P450 enzymes (primarily CYP2E1) into the reactive epoxide, EtO.

Mechanistic Pathway: Alkylation and Hydrolytic Deamination

When EtO infiltrates the nucleus, the strained three-membered epoxide ring is highly susceptible to nucleophilic attack by the electron-rich centers of DNA bases. While the N7 of guanine and N3 of adenine are major adduction sites, alkylation at the N3 position of deoxycytidine (dC) is of profound toxicological interest. The nucleophilic attack by the dC-N3 nitrogen on the epoxide ring yields 3-(2-hydroxyethyl)-2'-deoxycytidine (3-HE-dC)[1].

The Causality of Deamination: Alkylation at the N3 position is not a stable endpoint. The addition of the hydroxyethyl group disrupts the electronic structure and aromaticity of the cytosine ring, inducing a localized positive charge and altering its tautomeric equilibrium. This electronic destabilization renders the adjacent C4-amino group highly susceptible to nucleophilic attack by ambient water molecules. Consequently, 3-HE-dC is chemically unstable in vivo and undergoes rapid hydrolytic deamination, shedding its amino group to form the uracil derivative: 3-hydroxyethyldeoxyuridine (3-HE-dU) [1].

Biochemical pathway of 3-HE-dC formation and its subsequent deamination to the mutagenic 3-HE-dU.

Mutagenic Consequences and Polymerase Dynamics

Unlike some purine adducts that undergo spontaneous depurination or are rapidly cleared by Base Excision Repair (BER), the 3-HE-dU adduct is chemically stable within the DNA backbone. Crucially, there is no known repair activity for this specific lesion in prokaryotes or eukaryotes, making it a persistent threat in vivo[1].

Structural Impact on Replication: The bulky 3-hydroxyethyl group at the N3 position sterically hinders the formation of standard Watson-Crick base pairs[2]. During DNA replication, replicative polymerases (such as Klenow fragment Pol I and T7 Pol) are effectively stalled both exactly at, and immediately 3' to, the 3-HE-dU lesion[1].

The Causality of Polymerase Bypass (Translesion Synthesis): Why do mutations occur if the polymerase is blocked? Wild-type polymerases possess a 3' → 5' exonuclease proofreading activity. When the polymerase encounters the bulky 3-HE-dU, it may incorporate a base but immediately senses the structural distortion (wobble) in the newly formed base pair. The proofreading domain actively excises the inserted nucleotide, trapping the enzyme in a futile cycle of insertion and excision, effectively halting replication (yielding only ~3% bypass)[1].

However, under conditions of relaxed fidelity—simulated in vitro using exonuclease-deficient (exo-) polymerases—the proofreading function is abolished. The misincorporated nucleotide remains in the active site long enough for the polymerase to catalyze the next phosphodiester bond, thereby bypassing the lesion. During this bypass, polymerases frequently incorporate deoxyadenosine (dA) or deoxythymidine (dT) opposite the 3-HE-dU lesion. Because the original base was a cytosine, this misincorporation leads directly to G⋅C→A⋅T transitions and G⋅C→T⋅A transversions[1].

Table 1: In Vitro DNA Replication Bypass Efficiency of 3-HE-dU Lesions

| Polymerase Model | Proofreading Activity (3' → 5' exo) | Bypass Synthesis Efficiency | Mutagenic Consequence |

| Kf Pol I (Wild-type) | Yes | ~3% (Negligible) | Replication Block |

| T7 Pol (Wild-type) | Yes | ~3% (Negligible) | Replication Block |

| Kf Pol I (exo-) | No | 60% | G⋅C→A⋅T , G⋅C→T⋅A |

| T7 Pol (exo-) | No | 90% | G⋅C→A⋅T , G⋅C→T⋅A |

Quantitative data derived from in vitro primer extension studies on site-modified templates containing a single 3-HE-dU lesion[1].

Analytical Workflows: Self-Validating Quantification

Because 3-HE-dC rapidly deaminates, analytical workflows in drug development and toxicology do not target it directly; instead, they target 3-HE-dU as the stable, downstream biomarker of EtO-induced cytosine damage. To ensure scientific integrity, the quantification protocol must be a self-validating system. This is achieved via Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step-by-Step LC-MS/MS Methodology:

-

DNA Extraction & Isotope Spiking: Isolate genomic DNA using a standard chaotropic salt/silica-column method.

-

Causality: Immediately spike the intact DNA with a known concentration of [15N2,13C1] -labeled 3-HE-dU. Adding the internal standard before enzymatic digestion ensures that any subsequent adduct loss (via thermal degradation or incomplete column recovery) is mathematically normalized. The ratio of endogenous to heavy isotope remains constant, making the assay inherently self-validating.

-

-

Enzymatic Hydrolysis: Digest the DNA into single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase in a Tris-HCl buffer (pH 7.4) at 37°C.

-

Causality: Complete hydrolysis is required to release the adducts from the phosphodiester backbone so they can be volatilized and ionized efficiently in the MS source.

-

-

Solid-Phase Extraction (SPE): Pass the hydrolysate through an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol and elute with 80% methanol.

-

Causality: Genomic DNA contains millions of normal nucleotides for every single modified adduct. If injected directly into the LC-MS/MS, the massive abundance of unmodified nucleosides would compete for charge in the electrospray ionization (ESI) source, leading to severe ion suppression. SPE selectively enriches the slightly more hydrophobic 3-HE-dU while washing away the bulk matrix.

-

-

LC-ESI-MS/MS Analysis: Resolve the enriched fraction on a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions.

-

Data Quantification: Calculate the absolute concentration of 3-HE-dU by plotting the peak area ratio (Endogenous/Isotope) against a matrix-matched calibration curve.

Self-validating LC-MS/MS experimental workflow for the quantification of 3-HE-dU in genomic DNA.

Conclusion

The conversion of 3-HE-dC to 3-HE-dU represents a critical node in the genotoxicity of ethylene oxide. Because the resulting 3-HE-dU lesion evades cellular repair mechanisms and forces replicative polymerases into mutagenic bypass pathways, it serves as a primary driver of G⋅C→A⋅T and G⋅C→T⋅A mutations. For drug development professionals and toxicologists, leveraging self-validating isotope-dilution mass spectrometry to track this specific adduct is essential for accurately assessing the genotoxic risk profiles of both endogenous metabolic stress and exogenous alkylating agents.

References

- Bhanot OS, Singh US, Solomon JJ. Journal of Biological Chemistry (Semantic Scholar).

- Chemical Reviews. American Chemical Society (ACS Publications).

Sources

Ethylene Oxide Exposure and the Generation of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-: Mechanisms, Analytical Workflows, and Genotoxic Implications

Executive Summary

Ethylene oxide (EO) is a potent, direct-acting alkylating agent widely utilized in industrial chemical synthesis and the sterilization of medical devices. While its primary genotoxic mechanism is historically attributed to the formation of N7-(2-hydroxyethyl)guanine (N7-HEG), modern toxicological paradigms emphasize the disproportionate mutagenic impact of minor adducts. Among these, Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (also known as N3-(2-hydroxyethyl)-2'-deoxycytidine or N3-HEdC; CAS: 76495-79-9) represents a critical biomarker of pro-mutagenic DNA damage[1].

As an application scientist, I frequently observe that researchers over-index on the most abundant DNA lesions while underestimating the steric and chemical consequences of low-abundance adducts. This whitepaper provides a comprehensive, mechanistic guide to the generation, biological implications, and analytical quantification of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-, designed for researchers and drug development professionals navigating genotoxicity risk assessments.

Mechanistic Grounding: The Chemical Biology of EO Alkylation

The Causality of Adduct Formation

Ethylene oxide reacts with nucleophilic centers in DNA via a bimolecular nucleophilic substitution (SN2) mechanism[2]. Because SN2 reactions are highly sensitive to steric hindrance and the nucleophilicity of the target atom, the highly nucleophilic and exposed N7 position of guanine accounts for >95% of all EO-induced DNA alkylation[2][3]. However, the N3 position of cytosine, though less nucleophilic and sterically shielded within the DNA double helix, is also a definitive target. The reaction between EO and the pyrimidine ring of cytosine generates the modified nucleoside Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-[1][4].

Why a Minor Adduct Drives Major Mutagenesis

Adduct abundance does not strictly correlate with mutagenic potency. The major adduct, N7-HEG, primarily induces mutations indirectly; it destabilizes the N-glycosidic bond, leading to spontaneous depurination and the formation of an abasic site[2][3]. In contrast, the generation of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- directly alters the Watson-Crick base-pairing face through two distinct causal pathways:

-

Steric Blockade & Direct Mispairing : The addition of a 2-hydroxyethyl group at the N3 position directly disrupts the hydrogen bonding network required to pair with guanine. When the replication fork encounters this lesion, it causes polymerase stalling or direct misincorporation.

-

Hydrolytic Deamination : N3-alkylated cytosines exhibit profound chemical instability[4]. They rapidly undergo hydrolytic deamination to form 3-(2-hydroxyethyl)uracil derivatives. During S-phase replication, DNA polymerases interpret these uracil derivatives as thymine, seamlessly inserting an adenine and solidifying a pro-mutagenic C→T transition.

Ethylene Oxide DNA alkylation pathways leading to mutagenesis.

Quantitative Adduct Profiling

To contextualize the generation of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-, it is essential to map the broader landscape of EO-induced DNA modifications. The following table summarizes the relative abundance, mutagenic potential, and in vivo stability of these adducts[2][3].

| DNA Adduct | Formation Mechanism | Relative Abundance | Mutagenic Potential | In Vivo Half-Life |

| N7-(2-hydroxyethyl)guanine (N7-HEG) | SN2 Alkylation | >95% | Low (via abasic sites) | ~2 to 150 hours (Spontaneous loss) |

| Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- | SN2 Alkylation | <1% | Moderate (Deamination to Uracil) | Highly dependent on BER repair |

| O6-(2-hydroxyethyl)guanine (O6-HEG) | SN2 Alkylation | <0.5% | High (Direct mispairing) | Dependent on MGMT repair |

| N1-(2-hydroxyethyl)adenine (N1-HEdA) | SN2 Alkylation | ~1-2% | Moderate | Rearranges to N6-HEdA |

Analytical Methodology: Self-Validating LC-MS/MS Workflows

The Causality Behind the Protocol

Detecting Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- requires isolating femtogram quantities of the modified nucleoside from microgram quantities of unmodified DNA. Every step in this protocol is designed as a self-validating system to prevent artifactual degradation:

-

Why Enzymatic Digestion? Traditional acid hydrolysis cannot be used. Acidic conditions accelerate the hydrolytic deamination of N3-alkylcytosines to their uracil counterparts[4]. We mandate a mild enzymatic cascade at physiological pH to liberate intact nucleosides.

-

Why Solid-Phase Extraction (SPE)? Unmodified nucleosides (dG, dC, dA, dT) cause severe ion suppression in the electrospray ionization (ESI) source[5]. SPE orthogonal to the analytical column chemistry is required to fractionate the trace adducts away from the bulk DNA matrix.

-

Why Isotope Dilution? To achieve absolute quantitation and correct for matrix effects or losses during SPE, a heavy-isotope labeled internal standard (e.g., [15N3]-N3-HEdC) must be spiked into the sample prior to extraction.

Step-by-step analytical workflow for quantifying N3-HEdC via LC-MS/MS.

Step-by-Step Protocol: DNA Extraction and Digestion

-

Tissue Lysis & DNA Isolation : Homogenize 50 mg of target tissue in lysis buffer containing RNase A (100 µg/mL) and Proteinase K (200 µg/mL). Incubate at 37°C for 2 hours. Extract DNA using a standard phenol-chloroform-isoamyl alcohol (25:24:1) method to ensure high purity (A260/280 > 1.8). Precipitate with cold ethanol and resuspend in 10 mM Tris-HCl (pH 7.4).

-

Internal Standard Spike : Add exactly 500 femtomoles of stable isotope-labeled [15N3]-Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- to 50 µg of the purified DNA.

-

Enzymatic Hydrolysis : Add 10 U of DNase I and 5 mM MgCl2. Incubate at 37°C for 1 hour. Subsequently, add 0.05 U of Snake Venom Phosphodiesterase (SVP) and 1 U of Calf Intestinal Alkaline Phosphatase (CIAP). Incubate at 37°C for an additional 4 hours to yield single deoxynucleosides.

-

Enzyme Precipitation : Add 3 volumes of ice-cold acetonitrile to precipitate the digestive enzymes. Centrifuge at 15,000 × g for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

Step-by-Step Protocol: SPE Enrichment and LC-MS/MS Analysis

-

SPE Clean-up : Reconstitute the dried pellet in 1 mL of 0.1% formic acid in water. Load onto a pre-conditioned Oasis HLB SPE cartridge (30 mg). Wash with 2 mL of 0.1% formic acid (this elutes the bulk unmodified dG and dC). Elute the Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- fraction with 2 mL of 5% methanol in 0.1% formic acid. Evaporate the eluate to dryness and reconstitute in 50 µL of initial LC mobile phase.

-

Chromatographic Separation : Inject 10 µL onto a C18 UPLC column (e.g., Waters Acquity HSS T3, 2.1 × 100 mm, 1.8 µm). Use a gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). A shallow gradient (1% to 15% B over 10 minutes) ensures baseline resolution from isobaric interferences.

-

Tandem Mass Spectrometry (MRM) : Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (+ESI) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-. The primary transition is typically the pseudo-molecular ion [M+H]+ to the cleaved pyrimidine base [Base+H]+ (e.g., m/z 272.1 → 156.1). Quantify by calculating the peak area ratio of the endogenous adduct to the [15N3]-internal standard.

Conclusion

While N7-HEG dominates the quantitative profile of ethylene oxide exposure, the generation of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- represents a critical node in the pathway to mutagenesis. By employing rigorous, artifact-free enzymatic digestion coupled with isotope-dilution LC-MS/MS, researchers can accurately quantify this trace lesion. Understanding the causality between SN2 alkylation, hydrogen-bond disruption, and hydrolytic deamination empowers drug development professionals to better assess the true genotoxic liabilities of epoxides and related alkylating agents.

References

-

EvitaChem . "Buy Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (EVT-13047431) | 76495-79-9". EvitaChem Database. 1

-

National Institutes of Health (NIH) / PMC . "Endogenous versus Exogenous DNA Adducts: Their Role in Carcinogenesis, Epidemiology, and Risk Assessment". Toxicological Sciences. 3

-

National Institutes of Health (NIH) / PMC . "Understanding the importance of low‐molecular weight (ethylene oxide‐ and propylene oxide‐induced) DNA adducts and mutations in risk assessment". Environmental and Molecular Mutagenesis. 2

-

Oxford Academic . "DNA adduct formation by allyl glycidyl ether". Carcinogenesis. 4

-

Belgian Science Policy Office (BELSPO) . "Identificatie en validatie van gevoelige merkers voor de detectie van DNA-adducten (LC-MS)". Belspo Archives. 5

Sources

- 1. evitachem.com [evitachem.com]

- 2. Understanding the importance of low‐molecular weight (ethylene oxide‐ and propylene oxide‐induced) DNA adducts and mutations in risk assessment: Insights from 15 years of research and collaborative discussions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endogenous versus Exogenous DNA Adducts: Their Role in Carcinogenesis, Epidemiology, and Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. belspo.be [belspo.be]

The Mutagenic Landscape of 3-(2-Hydroxyethyl)-2'-Deoxycytidine: Mechanisms, Structural Dynamics, and Genotoxicity Assessment

Executive Summary

Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (CAS 76495-79-9), commonly referred to as 3-HE-dC, is a modified nucleoside and a critical biomarker of DNA damage[1]. It is primarily formed in vivo following exposure to ethylene oxide, a highly reactive aliphatic epoxide and direct-acting alkylating agent widely used in chemical manufacturing and medical sterilization.

While 3-HE-dC is the initial product of this alkylation event, the core thesis of its genotoxicity lies in its instability. 3-HE-dC is not the ultimate mutagenic lesion; rather, it undergoes rapid spontaneous deamination to form 3-(2-hydroxyethyl)-2'-deoxyuridine (3-HE-dU). This secondary lesion is chemically stable, evades eukaryotic DNA repair mechanisms, and acts as a potent miscoding lesion during DNA replication, driving hallmark C → T transition mutations. This guide provides an in-depth mechanistic analysis and field-proven methodologies for evaluating the mutagenic potential of this pathway in mammalian cells.

Mechanistic Pathway of Mutagenesis

The mutagenicity of ethylene oxide exposure is driven by a highly specific cascade of chemical and biological events. Understanding the causality of this pathway is essential for accurate genotoxicity modeling.

-

SN2 Alkylation: Ethylene oxide reacts with DNA via an SN2 mechanism, which favors alkylation at strongly nucleophilic endocyclic nitrogen atoms. It specifically targets the N3 position of deoxycytidine (dC), forming the 3-HE-dC adduct[2].

-

Spontaneous Deamination: The addition of the hydroxyethyl group at the N3 position disrupts the electronic stability of the pyrimidine ring. This destabilization promotes rapid, spontaneous hydrolytic deamination, converting the cytosine derivative into a uridine derivative: 3-HE-dU[2].

-

Replication Bypass and Mispairing: Unlike its precursor, 3-HE-dU is chemically stable within the DNA helix and currently has no known repair activity in prokaryotes or eukaryotes[2]. When a mammalian DNA polymerase encounters 3-HE-dU during replication, the lesion mimics the hydrogen-bonding face of thymidine. Consequently, the polymerase incorporates Adenine opposite the lesion, creating an HE:A mispair and cementing a C → T transition mutation in the subsequent replication cycle[3].

Mechanistic pathway of 3-HE-dC formation, deamination, and resulting C to T transition mutation.

Structural Biology & Base Pairing Dynamics

To understand why mammalian polymerases fail to stall at the 3-HE-dU lesion, we must examine the structural dynamics of the mispair. 2 reveal that both the 3-HE-dU lesion and the opposite Adenine residue remain intrahelical and adopt an anti conformation[4].

The HE:A base pair is thermodynamically stable and does not cause significant global distortion to the B-DNA helix. This stability is driven by specific hydrogen bonding:

-

A persistent hydrogen bond forms between the O4 of the HE lesion and the amino group of Adenine .

-

An intermittent hydrogen bond forms between the hydroxyl group of the HE chain and the N1 of Adenine [4].

Because the helix geometry remains largely intact, the polymerase active site does not recognize the lesion as a bulky adduct, leading to high-efficiency bypass and mutation fixation.

Quantitative Data Summaries

Table 1: Kinetic and Thermodynamic Parameters of Ethylene Oxide DNA Lesions

| Lesion | Formation Mechanism | Stability in DNA | Primary Mutational Outcome |

| 3-HE-dC | N3 Alkylation by Ethylene Oxide | Highly Unstable (Rapid Deamination) | N/A (Transitional State) |

| 3-HE-dU | Spontaneous Deamination of 3-HE-dC | Highly Stable (No known repair) | C → T Transition |

| N7-HE-dG | N7 Alkylation by Ethylene Oxide | Moderately Stable (~50h Depurination) | G → T Transversion (via AP site) |

Table 2: Base Pairing Dynamics and Polymerase Bypass Efficiency

| Base Pair Configuration | Hydrogen Bonds | Helix Distortion | Polymerase Bypass Efficiency |

| C : G (Wild-type) | 3 | None | 100% (Reference) |

| 3-HE-dU : A (Mispair) | 2 | Minimal (Intrahelical) | High (Drives Mutation) |

| 3-HE-dU : G (Wobble) | 1-2 | Moderate | Low (Polymerase Stalling) |

Experimental Workflows for Evaluating Mutagenic Potential

A critical failure point in standard genotoxicity assays is attempting to synthesize and incorporate 3-HE-dC directly into reporter vectors. Because 3-HE-dC undergoes rapid spontaneous deamination, direct in vitro incorporation yields a heterogeneous population of plasmids (a mix of dC and dU derivatives), confounding the mutational spectra.

Expert Insight: To establish a precise system, researchers must bypass the unstable intermediate and directly synthesize oligonucleotides containing the downstream 3-HE-dU lesion. The following protocol outlines a self-validating mammalian shuttle vector assay designed to isolate and quantify the exact mutagenic potential of this pathway.

Protocol: Self-Validating Mammalian Shuttle Vector Assay

This workflow utilizes a shuttle vector (e.g., pSP189 containing a supF reporter gene) to measure replication bypass in mammalian cells, followed by genetic recovery in bacteria.

-

Oligonucleotide Synthesis: Synthesize a single-stranded oligonucleotide containing a site-specific 3-HE-dU lesion. This requires using a specialized 3-(2-acetoxyethyl)-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine phosphoramidite precursor[4].

-

Vector Construction: Anneal the lesion-containing oligonucleotide to a gapped duplex of the shuttle vector. Seal the nicks using T4 DNA Ligase to create a closed circular plasmid containing a single, known 3-HE-dU lesion.

-

Mammalian Cell Transfection: Transfect the constructed vectors into a mammalian cell line (e.g., COS-7 or HEK293T). Incubate for 48-72 hours to allow the cells' endogenous DNA polymerases to replicate the plasmid and bypass the lesion.

-

Plasmid Recovery & DpnI Digestion (Self-Validation Step): Extract the replicated plasmids from the mammalian cells using alkaline lysis. Crucial Step: Digest the extracted DNA with DpnI restriction endonuclease. DpnI exclusively cleaves fully methylated DNA (the original bacterial input). This acts as an internal validation control, ensuring that 100% of the recovered plasmids were successfully replicated by mammalian polymerases, eliminating false-positive background from unreplicated vectors.

-

Genetic Analysis: Transform the DpnI-digested plasmids into an indicator E. coli strain (e.g., MBM7070). Score the mutation frequency via blue/white screening (mutated supF genes yield white colonies). Isolate plasmid DNA from white colonies and perform Sanger sequencing to confirm the specific C → T transition spectrum.

Step-by-step experimental workflow for assessing the mutagenic potential of HE lesions in vivo.

Regulatory and Drug Development Implications

Understanding the 3-HE-dC to 3-HE-dU deamination pathway is critical for pharmaceutical development, particularly under ICH M7 guidelines for assessing and controlling DNA reactive (mutagenic) impurities. Drugs synthesized using epoxide intermediates, or medical devices/combination products sterilized with ethylene oxide, carry a risk of residual exposure. Because the 3-HE-dU lesion is chemically stable and lacks eukaryotic repair mechanisms, it represents a high-risk genotoxic endpoint. Risk assessment models must account for this C → T transition pathway when establishing Acceptable Intake (AI) limits for ethylene oxide and related aliphatic epoxides.

References

- EvitaChem. "Buy Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (EVT-13047431) | 76495-79-9".

- Oxford Academic. "The solution structure of an oligonucleotide duplex containing a 2′-deoxyadenosine-3-(2-hydroxyethyl)- 2′-deoxyuridine base". Nucleic Acids Research, Volume 27, Issue 17, 1 September 1999.

- Oxford Academic. "The solution structure of an oligonucleotide duplex... (Mispairing and Mutagenesis)". Nucleic Acids Research.

- Oxford Academic. "The solution structure of an oligonucleotide duplex... (Synthesis and Structural Biology)". Nucleic Acids Research.

Sources

Application Notes and Protocols for the Synthesis of Oligonucleotides Containing 2'-deoxy-3'-(2-hydroxyethyl)-Cytidine

Introduction

The precise introduction of chemical modifications into oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. These modifications can enhance stability against nucleases, improve binding affinity, and introduce novel functionalities. This guide provides a comprehensive overview and detailed protocols for the synthesis of oligonucleotides containing a specific modification: 2'-deoxy-3'-(2-hydroxyethyl)-Cytidine .

This modification, where a hydroxyethyl group is attached to the 3'-position of the deoxyribose sugar, acts as a synthesis terminator. Understanding its incorporation is crucial for researchers designing modified primers, probes, and therapeutic candidates. However, a critical consideration for this specific nucleoside, 3-(2-hydroxyethyl)-2'-deoxycytidine, is its inherent instability in aqueous solutions, where it can undergo hydrolysis to the corresponding uridine derivative.[1] This guide will address the synthesis with this instability in mind, providing insights into achieving the desired product.

Scientific Principles and Strategy

Phosphoramidite Chemistry: The Foundation

The synthesis of oligonucleotides is predominantly achieved through the phosphoramidite method, a highly efficient, automated, and stepwise chemical process performed on a solid support.[2][3][] The process consists of a four-step cycle that is repeated for each nucleotide added to the growing chain[5][6][7]:

-

Detritylation (Deblocking): Removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) with a mild acid to expose a reactive hydroxyl group.

-

Coupling: Activation of a phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences (n-1 deletions).

-

Oxidation: Conversion of the unstable phosphite triester linkage into a stable phosphate triester using an oxidizing agent, typically an iodine solution.

This cycle allows for coupling efficiencies that routinely exceed 99%, enabling the synthesis of long and complex oligonucleotides.[5]

The 2'-deoxy-3'-(2-hydroxyethyl)-Cytidine Phosphoramidite Building Block

The key to incorporating this modification is a specialized phosphoramidite monomer. The modification at the 3'-position fundamentally alters its role; it cannot be used for chain extension in a standard 3'→5' synthesis. Instead, it acts as a 3'-terminator . The phosphoramidite group is placed on the terminal hydroxyl of the 2-hydroxyethyl moiety, allowing it to be coupled to the 5'-hydroxyl of the growing oligonucleotide chain synthesized on a solid support.

A critical aspect of the building block is the protection of reactive groups. The exocyclic amine of cytidine must be protected (e.g., with benzoyl, Bz, or acetyl, Ac) to prevent side reactions during synthesis.

Diagram 1: The Modified Phosphoramidite Building Block

Caption: Structure of the 2'-deoxy-3'-(2-hydroxyethyl)-Cytidine phosphoramidite.

Detailed Protocols and Methodologies

Materials and Reagents

| Reagent/Material | Specification | Supplier |

| DNA Synthesizer | e.g., ABI 394, MerMade, etc. | Standard commercial provider |

| Solid Support | Universal or sequence-specific CPG | Glen Research, Biosearch Tech. |

| Standard Phosphoramidites | A(bz), C(bz), G(dmf), T (0.1 M) | Standard commercial provider |

| Modified Phosphoramidite | Custom synthesis required | N/A |

| Activator | 4,5-Dicyanoimidazole (DCI), 0.25 M | Standard commercial provider |

| Capping Reagents | Cap A (THF/Lutidine/Ac₂O), Cap B (THF) | Standard commercial provider |

| Oxidation Reagent | 0.02 M Iodine in THF/Pyridine/H₂O | Standard commercial provider |

| Deblocking Reagent | 3% Trichloroacetic Acid (TCA) in DCM | Standard commercial provider |

| Acetonitrile (ACN) | Anhydrous, synthesis grade | Standard commercial provider |

| Cleavage/Deprotection | Conc. Ammonium Hydroxide (NH₄OH) | Sigma-Aldrich |

| Purification Columns | RP-HPLC C18 Column | Waters, Agilent |

| HPLC Solvents | Acetonitrile, TEAA or HFIP Buffer | Standard commercial provider |

Experimental Workflow: From Synthesis to Purification

Diagram 2: Overall Synthesis and Purification Workflow

Caption: Workflow for synthesizing a 3'-terminated modified oligonucleotide.

Protocol 1: Automated Oligonucleotide Synthesis

This protocol outlines the steps for incorporating the terminating modification as the final nucleotide addition on an automated synthesizer.

-

Synthesizer Preparation: Install all required reagents (phosphoramidites, activator, capping, oxidation, deblocking solutions) on the synthesizer. Ensure the acetonitrile is anhydrous, as moisture severely impacts coupling efficiency.[9]

-

Sequence Programming: Program the synthesizer with the desired oligonucleotide sequence (e.g., 5'-SEQ-3'). The instrument will synthesize this sequence in the 3' to 5' direction.

-

Initiation: Start the synthesis from a solid support (e.g., a universal CPG support). The synthesizer will execute the standard four-step phosphoramidite cycle for each natural base in the sequence.

-

Final Coupling Step (Modification): For the final coupling cycle, program the synthesizer to use the 2'-deoxy-3'-(2-hydroxyethyl)-Cytidine phosphoramidite.

-

Expert Insight: Modified phosphoramidites, especially those with steric bulk, may exhibit slower coupling kinetics.[9] To ensure high incorporation efficiency, create a custom synthesis cycle for this step with an extended coupling time .

-

| Parameter | Standard Cycle | Modified Cycle Recommendation | Rationale |

| Coupling Time | 2-5 minutes | 10-15 minutes | Overcomes potential steric hindrance and slower reaction kinetics to drive the reaction to completion.[9] |

| Activator | DCI or Tetrazole | DCI (4,5-Dicyanoimidazole) | DCI is a more potent activator than tetrazole, which is beneficial for challenging couplings.[10] |

-

Final Detritylation: After the final coupling, keep the terminal 5'-DMT group ON . This hydrophobic handle is essential for simplifying purification by reversed-phase HPLC.

-

Completion: Once the synthesis program is complete, eject the column containing the solid support-bound, fully protected oligonucleotide.

Diagram 3: The Phosphoramidite Synthesis Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Protocol 2: Cleavage and Deprotection

This step releases the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and phosphate backbone.[11][12]

-

Setup: Place the CPG support from the synthesis column into a 2 mL screw-cap vial.

-

Cleavage: Add 1.0-1.5 mL of concentrated ammonium hydroxide to the vial. Seal the cap tightly.

-

Incubation (Cleavage): Let the vial stand at room temperature for at least 2 hours to ensure complete cleavage of the oligonucleotide from the support.[11][13]

-

Transfer: Carefully draw the ammonium hydroxide solution containing the oligonucleotide into a clean vial, leaving the CPG beads behind.

-

Incubation (Deprotection): Seal the new vial and place it in a heating block or oven at 55 °C.

-

Scientific Integrity Note: The stability of the 3-(2-hydroxyethyl)-2'-deoxycytidine moiety is a major concern. It is known to hydrolyze to the corresponding uridine analog with a half-life of ~5 hours around pH 8.[1] Standard deprotection in ammonium hydroxide (high pH) at elevated temperatures will likely accelerate this conversion.

-

Recommendation: To minimize conversion to the uridine analog, use the shortest deprotection time possible that still ensures complete removal of the base protecting groups (e.g., 4-6 hours at 55 °C). For applications where the cytidine identity is paramount, alternative, milder deprotection schemes may be required, though these can be less effective at removing standard protecting groups.[14][15]

-

-

Evaporation: After incubation, cool the vial to room temperature. Evaporate the ammonium hydroxide to dryness using a vacuum concentrator (e.g., SpeedVac).

-

Resuspension: Resuspend the dried oligonucleotide pellet in 0.5-1.0 mL of nuclease-free water. This is the crude product, ready for purification.

Protocol 3: Purification and Quality Control

Purification is essential to remove failure sequences and by-products from the synthesis and deprotection steps.[16][17] Reversed-phase HPLC is the preferred method for DMT-on oligonucleotides.

-

Purification Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Principle: The hydrophobic 5'-DMT group on the full-length product binds strongly to the C18 column matrix, while the non-DMT-bearing failure sequences elute earlier.[16]

-

-

HPLC Setup:

-

Column: C18 Reverse-Phase Column

-

Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

-

Buffer B: Acetonitrile

-

Gradient: A linear gradient from ~5% to 50% Buffer B over 30-40 minutes. This should be optimized for the specific sequence length and composition.

-

-

Purification Run:

-

Inject the resuspended crude oligonucleotide onto the HPLC system.

-

Monitor the elution profile at 260 nm. The DMT-on product will be the last major, sharp peak to elute.

-

Collect the fraction corresponding to this peak.

-

-

Post-Purification (Detritylation):

-

Evaporate the collected fraction to dryness.

-

Resuspend the pellet in 100 µL of 80% aqueous acetic acid.

-

Incubate at room temperature for 20-30 minutes to cleave the DMT group. The solution will turn orange/pink, indicating the release of the DMT cation.

-

Immediately neutralize with a suitable buffer or dilute with a large volume of water and freeze.

-

-

Desalting: The final step is to remove the salts from the purification and detritylation steps. This can be done using a desalting column (e.g., NAP-10) or by another round of HPLC with a volatile buffer system like triethylamine/HFIP.[11]

-

Quality Control (QC):

-

Identity Verification: Analyze the final product using Electrospray Ionization Mass Spectrometry (ESI-MS).[18][19] This will confirm the molecular weight of the oligonucleotide, verifying the successful incorporation of the modification. Be aware that both the desired cytidine-modified product and the potential uridine-hydrolyzed byproduct may be present.

-

Purity Assessment: Use analytical HPLC or Capillary Electrophoresis (CE) to determine the purity of the final product.

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Coupling Efficiency of Modified Base | Steric hindrance; degraded phosphoramidite; wet reagents. | Increase coupling time to 15 mins; use a fresh vial of amidite; ensure all reagents and lines are anhydrous.[9] |

| Mass Spec shows desired mass AND mass of Uridine analog | Hydrolysis of the modified cytidine during deprotection.[1] | This is an expected side product. Reduce deprotection time/temperature. If unacceptable, a custom synthesis of the uridine analog may be preferable. |

| Broad or multiple peaks in DMT-on HPLC | Incomplete deprotection of base protecting groups. | Repeat the deprotection step (heating in NH₄OH) on the crude product before purification. |

| No DMT-on peak observed | Accidental detritylation on synthesizer; failed final coupling. | Check synthesizer logs for errors. Perform a double coupling for the modified amidite in the next synthesis. |

References

- BenchChem. (n.d.). Technical Support Center: Mass Spectrometry of Modified Oligonucleotides.

-

Reddy, G. R., Iden, C. R., & Johnson, F. (1995). Synthesis of 3,N4-etheno, 3,N4-ethano, and 3-(2-hydroxyethyl) derivatives of 2'-deoxycytidine and their incorporation into oligomeric DNA. Chemical Research in Toxicology, 8(7), 979-986. Retrieved from [Link]

-

Arachchilage, W. P., et al. (2023). Advancing the Characterization of Modified Oligonucleotides through an Integrated Infrared Action Spectroscopy-Mass Spectrometry. ChemRxiv. Retrieved from [Link]

-

The ISIC-EPFL mstoolbox. (n.d.). Aom2s for mass spectrometry oligonucleotide analysis. Retrieved from [Link]

-

Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

-

Aragen Life Sciences. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Retrieved from [Link]

- Reddy, M. P., et al. (1996). Methods and reagents for cleaving and deprotecting oligonucleotides. U.S. Patent No. 5,518,651.

- BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of Modified Bases using Phosphoramidite Chemistry.

-

Cadet, J., & Wagner, J. R. (1997). Synthesis and Cleavage of Oligodeoxynucleotides Containing a 5-Hydroxyuracil Residue at a Defined Site. Chemical Research in Toxicology, 10(4), 345-351. Retrieved from [Link]

-

Saneyoshi, H., & Seio, K. (2023). Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3'-Dephosphorylation and Strand Cleavage. The Journal of Organic Chemistry, 88(6), 3749-3757. Retrieved from [Link]

-

Kumar, P., et al. (1999). Rapid conditions for the cleavage of oligodeoxyribonucleotides from cis-diol-bearing universal polymer supports and their deprotection. Nucleic Acids Research, 27(12), 2621-2625. Retrieved from [Link]

-

Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]

- Reddy, M. P., et al. (2003). Reagents for oligonucleotide cleavage and deprotection. U.S. Patent No. 6,664,388.

-

University of Southampton. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]

-

Transgenomic, Inc. (n.d.). Purification of Synthetic Oligonucleotides-Utilizing Denaturing High Performance Liquid Chromatography (dHPLC). Retrieved from [Link]

-

Li, N. S., & Piccirilli, J. A. (2004). Synthesis of the phosphoramidite derivatives of 2'-deoxy-2'-C-alpha-methylcytidine and 2'-deoxy-2'-C-alpha-hydroxymethylcytidine: analogues for chemical dissection of RNA's 2'-hydroxyl group. The Journal of Organic Chemistry, 69(14), 4751-4759. Retrieved from [Link]

-

Andersson, A. (2021). Preparative chromatography for modified oligonucleotides. Diva-Portal.org. Retrieved from [Link]

-

Rieck, F. (2022, December 6). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Agilent. Retrieved from [Link]

- Wincott, F. E., et al. (1998). Improved coupling activators for oligonucleotide synthesis. WIPO Patent No. WO1998016540A1.

-

Dantsu, Y., Zhang, Y., & Zhang, W. (2021). Synthesis of 2′-Deoxy-2′-fluoro-L-cytidine and Fluorinated L-Nucleic Acids for Structural Studies. ChemistrySelect, 6(39), 10597–10600. Retrieved from [Link]

-

ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications. Retrieved from [Link]

- Zatsepin, T. S., et al. (2016). Modified oligonucleotides and methods for their synthesis. WIPO Patent No. WO2016028187A1.

-

Glen Research. (n.d.). Glen Report 2-12: Modification of Oligonucleotides - An Update. Retrieved from [Link]

-

Guga, P. (2020). Synthesis of nucleobase-modified RNA oligonucleotides. Encyclopedia.pub. Retrieved from [Link]

-

Lavergne, T., & Calmès, M. (2017). Synthesis of oligonucleotides on a soluble support. Beilstein Journal of Organic Chemistry, 13, 1419-1444. Retrieved from [Link]

-

Hogrefe, R. I., et al. (2000). Synthesis of Chimeric Oligonucleotides Containing Phosphodiester, Phosphorothioate, and Phosphoramidate Linkages. Organic Letters, 2(13), 1971-1974. Retrieved from [Link]

-

Ohkubo, A., et al. (2010). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 15(11), 7587-7603. Retrieved from [Link]

Sources

- 1. Synthesis of 3,N4-etheno, 3,N4-ethano, and 3-(2-hydroxyethyl) derivatives of 2'-deoxycytidine and their incorporation into oligomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. twistbioscience.com [twistbioscience.com]

- 3. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]

- 5. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 6. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]

- 11. blog.biosearchtech.com [blog.biosearchtech.com]

- 12. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]

- 13. US6664388B2 - Reagents for oligonucleotide cleavage and deprotection - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3'-Dephosphorylation and Strand Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. diva-portal.org [diva-portal.org]

- 18. sg.idtdna.com [sg.idtdna.com]

- 19. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]

Application Note: Isotope Dilution Mass Spectrometry for the Quantification of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-

Introduction & Mechanistic Context

Ethylene oxide (EO) is a potent, direct-acting alkylating agent originating from both exogenous sources (e.g., industrial chemical exposure, medical sterilization) and endogenous metabolic processes (e.g., cytochrome P450-mediated oxidation of ethylene)[1]. Upon interacting with cellular DNA, EO acts via an SN2 mechanism, primarily targeting strongly nucleophilic nitrogen atoms[2]. While N7-(2-hydroxyethyl)guanine (N7-HEG) is the most abundant lesion, alkylation at the N3 position of cytosine produces the critical biomarker Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (commonly abbreviated as 3-HEdC)[3].

The Causality of Pre-Analytical Instability

A fundamental challenge in quantifying 3-HEdC is its inherent chemical instability. The N3-alkylation of deoxycytidine disrupts the electronic structure of the pyrimidine ring, driving a rapid hydrolytic deamination to form the highly mutagenic and stable lesion, 3-(2-hydroxyethyl)-2'-deoxyuridine (3-HEdU)[2][4]. Because this deamination occurs continuously both in vivo and ex vivo (during DNA extraction and enzymatic digestion), attempting to measure 3-HEdC in isolation leads to severe underestimation of the true DNA damage burden.

Reaction pathway of ethylene oxide with 2'-deoxycytidine forming 3-HEdC and its deamination.

The Self-Validating System: Isotope Dilution (IDMS)

To establish a trustworthy and self-validating analytical system, Stable Isotope Labeling and Mass Spectrometry (SILMS) must be employed[5]. By spiking isotopically heavy standards (e.g., [15N3]-3-HEdC and[15N2]-3-HEdU) into the sample immediately following DNA extraction, the protocol intrinsically corrects for two major variables:

-

Artifactual Deamination : Any conversion of 3-HEdC to 3-HEdU during the 4-6 hour enzymatic digestion will occur at the exact same rate for the heavy isotopes. The ratio of light-to-heavy adducts remains locked, allowing for absolute back-calculation of the original in vivo state.

-

Matrix Effects : Co-eluting unmodified nucleosides (present at 10⁶ to 10⁸ times higher concentrations) cause massive ion suppression in the MS source. The heavy standards experience identical suppression, preserving quantitative accuracy[3].

Step-by-step experimental workflow for Isotope Dilution LC-MS/MS analysis of DNA adducts.

Step-by-Step Experimental Protocol

DNA Extraction and Isotope Spiking

-

Extract genomic DNA from tissue or cell pellets using a chaotropic salt/phenol-chloroform method or a validated silica-spin column. Ensure the final elution is in a neutral buffer (10 mM Tris, pH 7.4).

-

Quantify the isolated DNA via UV spectrophotometry (A260/280).

-

Critical Step : Transfer 50 µg of DNA into a new vial and immediately spike with 50 fmol of [15N3]-3-HEdC and 50 fmol of [15N2]-3-HEdU internal standards.

Enzymatic Digestion

Causality Note: Digestion must be strictly maintained at physiological pH (7.4). Alkaline conditions (pH > 8.0) artificially accelerate the deamination of 3-HEdC, skewing the biological ratio of the adducts[6].

-

Add 10 µL of digestion buffer (100 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Add 5 U of DNase I and incubate at 37°C for 1 hour to cleave the DNA into oligonucleotides.

-

Add 0.5 U of Snake Venom Phosphodiesterase (PDE I) and 2 U of Alkaline Phosphatase.

-

Incubate at 37°C for an additional 3 hours to reduce oligonucleotides to single nucleosides[3].

-

Terminate the reaction by adding an equal volume of ice-cold methanol and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated enzymes.

Solid Phase Extraction (SPE) Enrichment

-

Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL methanol followed by 1 mL LC-MS grade water.

-

Load the supernatant from the digestion step onto the cartridge.

-

Wash with 1 mL of 5% methanol in water. This step is critical to elute salts and the vast majority of polar unmodified nucleosides (like standard deoxycytidine) which cause downstream ion suppression.

-

Elute the enriched 3-HEdC and 3-HEdU adducts with 1 mL of 80% methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 50 µL of LC mobile phase A (0.1% Formic Acid in Water).

LC-MS/MS Analysis

-

Inject 10 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Methanol). A shallow gradient (5% to 30% B over 10 minutes) ensures the chromatographic separation of the adducts from any residual unmodified nucleosides[4].

-

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).

Quantitative Data Presentation

To achieve femtomole sensitivity, the mass spectrometer monitors the specific dissociation of the adducted nucleoside precursor ion to the adducted base product ion (representing the neutral loss of the 116 Da deoxyribose moiety)[4].

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 3-HEdC | 272.1 | 156.1 | 15 | 50 |

| [15N3]-3-HEdC (IS) | 275.1 | 159.1 | 15 | 50 |

| 3-HEdU | 273.1 | 157.1 | 15 | 50 |

| [15N2]-3-HEdU (IS) | 275.1 | 159.1 | 15 | 50 |

Note: The limit of detection (LOD) for this method typically ranges from 0.5 to 25 fmol on-column, providing the sensitivity required for endogenous background monitoring and low-dose toxicological assessments[3].

References

-

Simultaneous detection of five different 2-hydroxyethyl-DNA adducts formed by ethylene oxide exposure, using a high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry assay Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

-

Detection of DNA adducts derived by ethylene oxide exposure using high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry Source: Cancer Research (AACR Journals) URL:[Link]

-

The solution structure of an oligonucleotide duplex containing a 2′-deoxyadenosine-3-(2-hydroxyethyl)- 2′-deoxyuridine base Source: Nucleic Acids Research (Oxford Academic) URL:[Link]

-

A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Sources

- 1. Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Simultaneous detection of five different 2-hydroxyethyl-DNA adducts formed by ethylene oxide exposure, using a high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. tera.org [tera.org]

- 6. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]

Sample preparation steps for Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- DNA adduct analysis

Comprehensive Application Note: Sample Preparation and LC-MS/MS Workflow for 3-(2-Hydroxyethyl)-2'-deoxycytidine (3-HEdC) DNA Adduct Analysis

Introduction & Mechanistic Rationale

Ethylene oxide (EO) is a highly reactive, direct-acting alkylating agent widely used in chemical manufacturing and medical sterilization. As a recognized human carcinogen, EO readily penetrates cellular membranes and reacts with nucleophilic sites on DNA, generating a spectrum of hydroxyethyl (HE) adducts [1].

While N7 -(2-hydroxyethyl)guanine ( N7 -HEG) is the most abundant lesion, minor adducts such as Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (commonly referred to as 3-HEdC ) hold profound biological significance. The alkylation at the N3 position of cytosine directly disrupts Watson-Crick base pairing. During DNA replication, translesion synthesis polymerases often bypass this bulky, sterically hindering lesion erroneously, leading to highly mutagenic C→T transitions and C→A transversions [2].

Because 3-HEdC occurs at extraordinarily low frequencies in vivo (typically 0.01 to 10 adducts per 108 normal nucleotides), its detection requires an ultrasensitive, rigorously controlled analytical pipeline. This application note details a self-validating, isotope-dilution LC-MS/MS methodology designed to isolate, enrich, and quantify 3-HEdC with absolute structural specificity.

Mechanistic pathway of ethylene oxide-induced 3-HEdC formation and subsequent mutagenesis.

Causality in Experimental Design (The "Why" Behind the Steps)

To ensure scientific integrity and trustworthiness , every step in this protocol is engineered to prevent artifactual adduct formation and mitigate matrix effects:

-

Avoidance of Phenol-Chloroform: Traditional DNA extractions use phenol, which can undergo auto-oxidation to form reactive quinones, potentially inducing artifactual DNA damage. We mandate chaotropic salt-based solid-phase extraction for DNA isolation to preserve the native adduct profile [3].

-

Early SIL-IS Spiking: Stable Isotope-Labeled Internal Standards (SIL-IS), such as [15N3] -3-HEdC, must be spiked immediately after DNA quantification and before hydrolysis. This ensures that any subsequent losses during enzymatic digestion or SPE enrichment are mathematically normalized, making the protocol a self-validating system [2].

-

Enzymatic vs. Acid Hydrolysis: Acid hydrolysis can degrade fragile adducts and depurinate normal bases unpredictably. We utilize a physiological-pH enzyme cocktail (DNase I, Phosphodiesterase I, Alkaline Phosphatase) to gently and completely cleave the phosphodiester backbone, yielding free deoxynucleosides required for reversed-phase chromatography.

-

Mandatory SPE Enrichment: Normal deoxynucleosides (dG, dA, dC, dT) outnumber 3-HEdC by a factor of 108 . If crude hydrolysate is injected directly into the LC-MS/MS, the massive excess of normal bases will cause severe space-charge effects and ion suppression in the Electrospray Ionization (ESI) source. SPE acts as a critical molecular sieve, washing away highly polar unmodified bases while retaining the slightly more hydrophobic hydroxyethyl adducts [1].

Step-by-step workflow for 3-HEdC adduct isolation, enrichment, and LC-MS/MS quantification.

Step-by-Step Experimental Protocol

Phase 1: DNA Isolation and Quality Control

-

Lysis: Homogenize 50–100 mg of tissue (or 107 cells) in 1 mL of lysis buffer containing chaotropic salts (e.g., 4 M Guanidinium thiocyanate) and 1 mM deferoxamine (to chelate iron and prevent Fenton-mediated oxidative artifacts).

-

Protein Digestion: Add 20 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 2 hours.

-

Purification: Pass the lysate through a silica-based DNA binding column. Wash twice with ethanol-based wash buffers to remove salts and proteins.

-

Elution & QC: Elute DNA in 100 µL of low-TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0). Quantify via UV absorbance. Critical Checkpoint: The A260/A280 ratio must be ≥1.8 .

Phase 2: Internal Standard Spiking

-

Transfer exactly 50 µg of purified DNA into a clean, low-bind microcentrifuge tube.

-

Spike the sample with a known amount (e.g., 50 fmol) of [15N3] -3-HEdC internal standard.

Phase 3: Enzymatic Hydrolysis

-

Buffer Adjustment: Add 10 µL of 100 mM Tris-HCl / 10 mM MgCl2 buffer (pH 7.4) to the DNA solution.

-

Digestion Cocktail: Add the following enzymes sequentially:

-

DNase I (10 Units): Cleaves DNA into oligonucleotides.

-

Snake Venom Phosphodiesterase I (0.05 Units): Exonuclease that yields 5'-mononucleotides.

-

Alkaline Phosphatase (10 Units): Removes the phosphate group to yield free deoxynucleosides.

-

-

Incubation: Incubate the mixture at 37°C for 6 hours.

-

Termination: Stop the reaction by adding 10 µL of 0.1% formic acid, dropping the pH to ~4.0, which inactivates the enzymes and prepares the sample for SPE.

Phase 4: Solid-Phase Extraction (SPE) Enrichment

-

Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 1cc/30mg) with 1 mL of Methanol, followed by 1 mL of LC-MS grade H2O .

-

Loading: Load the acidified DNA hydrolysate onto the cartridge at a flow rate of ~1 drop/second.

-

Washing (Matrix Removal): Wash the cartridge with 2 mL of H2O . Mechanistic note: Unmodified dC, dG, and dT are highly polar and will elute in this aqueous wash, effectively removing >99% of the ion-suppressing matrix.

-

Elution: Elute the 3-HEdC adduct using 1 mL of 5% Methanol in H2O .

-

Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 30°C. Reconstitute in 25 µL of initial LC mobile phase.

Phase 5: LC-MS/MS Analysis

-

Chromatography: Inject 10 µL onto an analytical C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: H2O

- 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 1% B to 15% B over 8 minutes.

-

-

Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization ( ESI+ ) Multiple Reaction Monitoring (MRM) mode.

-

Monitor the transition for the loss of the deoxyribose moiety (-116 Da).

-

Quantitative Data & MS Parameters

The following table summarizes the optimized mass spectrometric parameters and expected analytical benchmarks for 3-HEdC, using N7 -HEG as a comparative reference point [1, 2].

| Analytical Parameter | 3-HEdC (Target Adduct) | [15N3] -3-HEdC (SIL-IS) | N7-HEG (Reference Adduct) |

| Precursor Ion [M+H]+ | m/z 272.1 | m/z 275.1 | m/z 312.1 |

| Product Ion (Aglycone) | m/z 156.1 | m/z 159.1 | m/z 196.1 |

| Collision Energy (CE) | 18 eV | 18 eV | 22 eV |

| SPE Elution Fraction | 5% Methanol | 5% Methanol | 10% Methanol |

| Limit of Detection (LOD) | 0.5 fmol / mg DNA | N/A | 0.1 fmol / mg DNA |

| Typical Recovery Rate | 78% - 85% | 78% - 85% | 82% - 88% |

| Typical In Vivo Frequency | 0.05 – 0.5 per 108 nucleotides | N/A | 1.0 – 10 per 108 nucleotides |

References

-

Simultaneous detection of five different 2-hydroxyethyl-DNA adducts formed by ethylene oxide exposure, using a high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry assay. Rapid Communications in Mass Spectrometry, 2008. URL:[Link]

-

Quantitation of DNA Adducts by Stable Isotope Dilution Mass Spectrometry. Chemical Research in Toxicology, 2012. URL:[Link]

-

A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts. Chemical Research in Toxicology, 2022. URL:[Link]

Application Notes and Protocols for the Detection of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- by Enzymatic DNA Hydrolysis and LC-MS/MS

Introduction: The Significance of 3-(2-hydroxyethyl)-2'-deoxycytidine (3-HE-dC) in Genotoxicity

In the fields of toxicology, drug development, and cancer research, the assessment of DNA damage is of paramount importance. Covalent modifications to DNA, known as DNA adducts, can arise from exposure to both exogenous chemical agents and endogenous metabolic byproducts. These adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.[1] One such adduct of significant interest is Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (3-HE-dC), which is formed, for example, after exposure to ethylene oxide, a widely used industrial chemical and sterilant. The accurate detection and quantification of 3-HE-dC are crucial for understanding the genotoxic mechanisms of such compounds and for assessing the risk they pose to human health.

This application note provides a comprehensive, field-proven protocol for the enzymatic hydrolysis of DNA and the subsequent detection of 3-HE-dC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to ensure scientific integrity through a self-validating system that addresses the inherent instability of the target adduct.

A critical consideration in the analysis of 3-HE-dC is its susceptibility to hydrolysis, particularly under neutral to basic conditions (around pH 8), which can lead to its conversion to 3-(2-hydroxyethyl)-2'-deoxyuridine. This instability necessitates a carefully optimized protocol to ensure accurate quantification of the original adduct.

Principle and Strategy: A Two-Stage Enzymatic Digestion Approach

To quantitatively release 3-HE-dC from the DNA backbone while minimizing its degradation, a two-stage enzymatic hydrolysis protocol is recommended. This approach leverages the distinct optimal pH conditions for the selected enzymes, Nuclease P1 and Alkaline Phosphatase, to achieve complete DNA digestion while preserving the integrity of the labile adduct.

The workflow begins with the isolation of high-purity DNA from the test system (e.g., cultured cells or animal tissues). The DNA is then subjected to the first enzymatic digestion step using Nuclease P1 at an acidic pH, where 3-HE-dC is more stable. Nuclease P1 is a single-strand specific endonuclease that also possesses 3'-phosphomonoesterase activity, efficiently hydrolyzing denatured DNA into 2'-deoxynucleoside 3'-monophosphates.

Following this, the pH of the reaction is carefully adjusted to a slightly basic condition optimal for the second enzyme, Alkaline Phosphatase. This enzyme removes the 3'-phosphate group, yielding the final 2'-deoxynucleoside, which is amenable to LC-MS/MS analysis. The careful control of pH and incubation times is critical to the success of this protocol.

dot digraph "Enzymatic_Hydrolysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_sample_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#F1F3F4"; "DNA_Isolation" [label="DNA Isolation\n(from cells/tissues)"]; "DNA_Quantification" [label="DNA Quantification\n(A260/A280 ≈ 1.8)"]; }

subgraph "cluster_hydrolysis" { label="Enzymatic Hydrolysis"; style="rounded"; bgcolor="#F1F3F4"; "Denaturation" [label="Heat Denaturation\n(95-100°C, 10 min)"]; "Nuclease_P1_Digestion" [label="Stage 1: Nuclease P1 Digestion\n(pH 5.0-5.4, 37°C)"]; "pH_Adjustment" [label="pH Adjustment\n(to pH 7.5-8.0)"]; "AP_Digestion" [label="Stage 2: Alkaline Phosphatase\nDigestion (37°C)"]; }

subgraph "cluster_analysis" { label="Analysis"; style="rounded"; bgcolor="#F1F3F4"; "Cleanup" [label="Sample Cleanup\n(Solid-Phase Extraction)"]; "LC_MS_MS" [label="LC-MS/MS Analysis"]; }

"DNA_Isolation" -> "DNA_Quantification"; "DNA_Quantification" -> "Denaturation"; "Denaturation" -> "Nuclease_P1_Digestion" [label=" Acidic pH for\n3-HE-dC stability"]; "Nuclease_P1_Digestion" -> "pH_Adjustment"; "pH_Adjustment" -> "AP_Digestion"; "AP_Digestion" -> "Cleanup"; "Cleanup" -> "LC_MS_MS"; } Caption: Workflow for the enzymatic hydrolysis and detection of 3-HE-dC.

Detailed Experimental Protocol

This protocol is designed for the digestion of 10-20 µg of DNA. All reagents should be of the highest purity available (e.g., LC-MS grade).

Materials and Reagents

-

Purified DNA sample

-

Nuclease P1 (from Penicillium citrinum)

-

Alkaline Phosphatase (Calf Intestinal or other suitable source)

-

3 M Sodium Acetate, pH 5.2

-

1 M Zinc Chloride

-

1 M Tris-HCl, pH 7.5

-

LC-MS grade water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Step-by-Step DNA Hydrolysis Procedure

-

DNA Preparation and Denaturation:

-

Thaw the purified DNA sample (10-20 µg in up to 100 µL of water or low-salt buffer) on ice.

-

Denature the DNA by heating at 95-100°C for 10 minutes. This step is crucial as Nuclease P1 preferentially digests single-stranded DNA.

-

Immediately cool the sample on ice for at least 5 minutes to prevent re-annealing.

-

Briefly centrifuge the tube to collect any condensate.

-

-

Stage 1: Nuclease P1 Digestion (Acidic Conditions):

-

Prepare a fresh Nuclease P1 working solution (e.g., 5 U/mL in 40 mM Sodium Acetate, pH 5.2).

-

To the denatured DNA, add 50 µL of a solution containing 40 mM Sodium Acetate (pH 5.0-5.4) and 0.4 mM ZnCl₂. Zinc is a required cofactor for Nuclease P1.

-

Add 50 µL of the 5 U/mL Nuclease P1 working solution.

-

Gently mix by inverting the tube and centrifuge briefly.

-

-

pH Adjustment:

-

To adjust the pH for the next enzymatic step, add 20 µL of 1 M Tris-HCl (pH 7.5). This will bring the reaction pH to approximately 7.5-8.0.

-

-

Stage 2: Alkaline Phosphatase Digestion (Slightly Basic Conditions):

-

Reaction Termination and Sample Preparation for LC-MS/MS:

-

Terminate the reaction by heating at 95°C for 10 minutes to inactivate the enzymes.

-

Cool the sample on ice.

-

The digested sample is now ready for cleanup prior to LC-MS/MS analysis.

-

Sample Cleanup: Solid-Phase Extraction (SPE)

Enrichment of the DNA adducts and removal of enzymes and salts are critical for sensitive LC-MS/MS detection.[4][5]

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the entire digested DNA sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove salts and other hydrophilic impurities.

-

Elution: Elute the nucleosides (including 3-HE-dC) with 1 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial LC mobile phase.

LC-MS/MS Analysis of 3-HE-dC

The analysis of 3-HE-dC is best performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Proposed LC-MS/MS Parameters

The following table provides a starting point for method development. Optimization will be necessary for your specific instrumentation and sample matrix.

| Parameter | Recommended Setting | Rationale |

| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation of nucleosides. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier aids in protonation for positive ESI. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for gradient elution. |

| Gradient | Start with a low percentage of B, ramp up to elute analytes, then re-equilibrate. | To separate 3-HE-dC from other nucleosides and matrix components. |

| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale LC-MS. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Nucleosides readily form protonated molecules [M+H]⁺. |

| MRM Transition | Precursor Ion (m/z): 272.1Product Ion (m/z): 156.1 | The precursor ion corresponds to [M+H]⁺ of 3-HE-dC. The product ion results from the neutral loss of the deoxyribose sugar moiety. |

Note: The proposed MRM transition is based on the calculated molecular weight of 3-HE-dC (C₁₁H₁₇N₃O₅, MW = 271.27 g/mol ) and the common fragmentation pattern of nucleosides.

Data Analysis and Quantification

Quantification should be performed using a stable isotope-labeled internal standard for 3-HE-dC if available. If not, a calibration curve can be generated using a synthesized 3-HE-dC standard. The amount of the adduct is typically normalized to the amount of unmodified deoxycytidine (dC) or the total amount of DNA analyzed.

System Validation and Quality Control

To ensure the trustworthiness of the results, the following quality control measures are essential:

-

Completeness of Digestion: The efficiency of the enzymatic hydrolysis should be verified. This can be done by analyzing for the absence of dinucleotides or larger DNA fragments in the digested sample.

-

Adduct Stability: Spike a known amount of 3-HE-dC standard into a control DNA sample and process it alongside the test samples to assess recovery and stability throughout the procedure.

-

Matrix Effects: Evaluate potential ion suppression or enhancement from the sample matrix by post-column infusion of the 3-HE-dC standard.

-

Calibration and Linearity: Establish a calibration curve with a suitable dynamic range and demonstrate acceptable linearity (e.g., r² > 0.99).

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Incomplete DNA Digestion | - Inactive enzymes- Insufficient enzyme concentration- DNA contamination (e.g., EDTA) | - Use fresh enzyme stocks- Optimize enzyme-to-DNA ratio- Ensure DNA is purified and free of inhibitors |

| Low Recovery of 3-HE-dC | - Degradation of the adduct during hydrolysis- Inefficient SPE | - Strictly adhere to the recommended pH and incubation times- Optimize SPE loading, washing, and elution steps |

| High Background in MS | - Contamination from reagents or plastics- Incomplete sample cleanup | - Use high-purity reagents and certified low-binding labware- Optimize SPE protocol |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the enzymatic hydrolysis of DNA and subsequent LC-MS/MS detection of the genotoxic adduct 3-HE-dC. By employing a two-stage digestion strategy that accounts for the adduct's instability and by utilizing the high sensitivity and selectivity of tandem mass spectrometry, researchers can obtain reliable and accurate quantification of this important biomarker of DNA damage. Adherence to the described quality control and troubleshooting measures will further enhance the robustness and trustworthiness of the experimental results, providing valuable insights for drug development and toxicological risk assessment.

dot digraph "Enzyme_Function" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"DNA" [label="Double-Stranded DNA\n(with 3-HE-dC adduct)"]; "ssDNA" [label="Single-Stranded DNA"]; "dNMPs" [label="Deoxynucleoside\n3'-Monophosphates"]; "dNs" [label="Deoxynucleosides\n(including 3-HE-dC)"]; "LCMS" [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"DNA" -> "ssDNA" [label="Heat Denaturation"]; "ssDNA" -> "dNMPs" [label="Nuclease P1\n(pH 5.0-5.4)"]; "dNMPs" -> "dNs" [label="Alkaline Phosphatase\n(pH 7.5-8.0)"]; "dNs" -> "LCMS"; } Caption: Sequential action of enzymes in the DNA hydrolysis protocol.

References

- Marnett, L. J. (1999). Lipid peroxidation-DNA damage by malondialdehyde. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 83-95.

-

Northeast BioLab. (2024, March 6). LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. Retrieved from [Link]

- Zhang, F., et al. (2015). LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide.

- Guo, L., et al. (2013). Rapid and specific determination of DNA adducts for clinical diagnosis of poisoning and disease associated with aristolochic acid. Hong Kong Medical Journal, 19(Suppl 9), 31-34.

-

EpigenTek. (2022, April 22). EpiQuik™ One-Step DNA Hydrolysis Kit. Retrieved from [Link]

- Rindgen, D., et al. (2013). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. Analytical Biochemistry, 434(1), 54-61.

-

Liu, C. G. (2016, February 17). Where can I find a reliable protocol for DNA digestion with nuclease P1 and alkaline phosphatase? ResearchGate. Retrieved from [Link]

-

ResearchGate. (2020, July 14). DNA digestion by Nuclease P1 and alkaline phosphatase? Retrieved from [Link]

- Farmer, P. B., et al. (2008). Simultaneous detection of five different 2-hydroxyethyl-DNA adducts formed by ethylene oxide exposure, using a high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry assay. Rapid Communications in Mass Spectrometry, 22(3), 367-376.

- Ravanat, J. L., et al. (1998). High-Performance Liquid Chromatography/Electrospray Mass Spectrometry for the Analysis of Modified Bases in DNA: 7-(2-Hydroxyethyl)Guanine, the Major Ethylene Oxide−DNA Adduct. Analytical Chemistry, 70(10), 2059-2065.

- Balbo, S., et al. (2021). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Metabolites, 11(4), 246.

- Phillips, D. H., & Arlt, V. M. (2007). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Current Protocols in Toxicology, Chapter 3, Unit 3.7.

- Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 27(2), 178-196.

- Reddy, M. V., & Randerath, K. (1986). Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling test for structurally diverse DNA adducts. Carcinogenesis, 7(9), 1543-1551.

- Macfarlane, M., et al. (2008). Enzyme−DNA Biocolloids for DNA Adduct and Reactive Metabolite Detection by Chromatography−Mass Spectrometry. Analytical Chemistry, 80(5), 1513-1520.

-

Macfarlane, M., & Rusling, J. F. (2008). Enzyme−DNA Biocolloids for DNA Adduct and Reactive Metabolite Detection by Chromatography−Mass Spectrometry. Analytical Chemistry, 80(5), 1513-1520. Retrieved from [Link]

- Powell, R., & Gannon, F. (2001). Phosphatase treatment of DNA fragments. Current Protocols in Molecular Biology, Chapter 3, Unit 3.10.

-

Northeast BioLab. (2024, March 6). LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. Retrieved from [Link]

Sources

Advanced Chromatographic Separation and LC-MS/MS Quantification of 3-(2-Hydroxyethyl)-2'-deoxycytidine (3-HEdC)

Introduction & Biological Significance

Ethylene oxide (EO) is a ubiquitous alkylating agent utilized heavily in the petrochemical industry and generated endogenously as a byproduct of normal metabolism. In mammalian cells, EO acts as a potent carcinogen by alkylating DNA to form various 2-hydroxyethyl (HE) adducts[1]. Among these, Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- , commonly referred to as 3-HEdC , is a critical biomarker of genotoxic exposure.

A significant analytical challenge in monitoring 3-HEdC is its inherent chemical instability. 3-HEdC is prone to spontaneous deamination, converting into the highly mutagenic N3-(2-hydroxyethyl)-2'-deoxyuridine (N3-HEdU)[2]. Therefore, any robust analytical protocol must not only achieve extreme sensitivity—detecting adducts at trace levels of 1 in 108 normal nucleotides—but also strictly control sample preparation conditions to prevent artifactual degradation[3].

Mechanistic Principles of the Analytical Workflow

As a self-validating system, this protocol relies on Isotope-Dilution Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The methodology is built upon three mechanistic pillars:

-

Mild Enzymatic Hydrolysis: Unlike purine adducts (e.g., N7-HEGua) which can be isolated via neutral thermal hydrolysis, pyrimidine adducts like 3-HEdC require the preservation of the glycosidic bond. We utilize a highly controlled, three-enzyme cocktail (DNase I, Phosphodiesterase, and Alkaline Phosphatase) at physiological pH to gently liberate the adducted nucleosides[1].

-